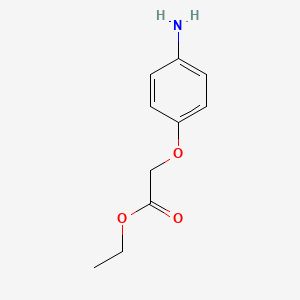
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the category of sulfonyl azetidinyl ketones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Molecular Recognition in β-Lactams
Research on β-lactams, including 4-phenyl sulfonyl 2-azetidinone derivatives, reveals significant insights into molecular recognition, which is crucial for understanding the function and design of β-lactam antibiotics. Crystal packing variations in these compounds, dictated by hydrogen bonding and hydrophobic interactions, play a pivotal role in molecular recognition, suggesting potential applications in designing more effective β-lactam antibiotics with enhanced specificity and binding capabilities (Basak et al., 2004).
Antimicrobial and Antitubercular Activities
Synthesis of new pyrimidine-azetidinone analogues demonstrates the compound's applications in combating infections. These analogues show significant in vitro antimicrobial and antitubercular activities against various bacterial and fungal strains, including mycobacterium tuberculosis. This suggests the compound's potential in developing new treatments for infectious diseases (Chandrashekaraiah et al., 2014).
Antimicrobial Properties of Fluoroquinolones
A study on fluoroquinolones, utilizing similar structural motifs as "1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one," highlights the compound's relevance in developing potent antibacterial agents. The research indicates that specific structural modifications can significantly enhance antibacterial activities against both Gram-positive and Gram-negative bacteria, offering insights into designing more effective antibacterial agents (Kuramoto et al., 2003).
Application in Cholesterol Absorption Inhibition
The compound's structural framework is instrumental in synthesizing inhibitors of intestinal cholesterol absorption. Such inhibitors are crucial for developing therapies to lower plasma cholesterol levels, indicating the compound's potential in treating hypercholesterolemia and related cardiovascular diseases (Rosenblum et al., 1998).
Fluorescence Binding Studies
Research on p-hydroxycinnamic acid derivatives, including structures related to "this compound," explores their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. These studies are pivotal for understanding the bioavailability and pharmacokinetic properties of potential drug candidates, indicating the compound's application in drug development processes (Meng et al., 2012).
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S/c1-14(2,3)13(17)16-8-12(9-16)20(18,19)11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQAKRDSUKDMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
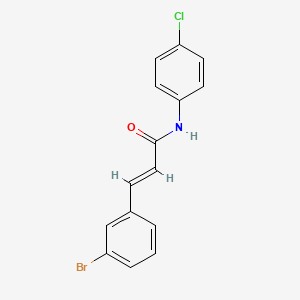


![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2717057.png)
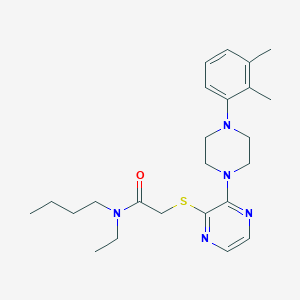
![4-Cyclopropyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2717060.png)
![6-Bromo-3-{[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2717061.png)

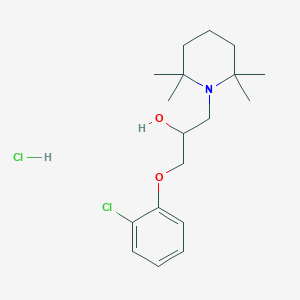
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2717065.png)
![8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2717070.png)
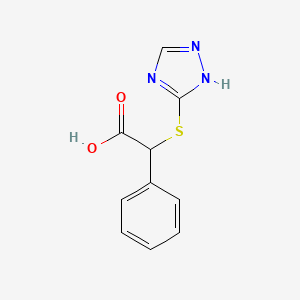
![Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2717073.png)
